phenylsilane CAS No. 65335-66-2](/img/structure/B14491923.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3,3-dimethylbut-1-en-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3CCH=CH2OH+PhSi(CH3)2Cl→PhSi(CH3)2OCH2C(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group or the alkoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes or alkoxy-substituted silanes.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. The presence of the phenyl group can influence the reactivity and stability of the compound through electronic effects.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Lacks the alkoxy group, resulting in different reactivity.
Dimethylphenylsilane: Similar structure but without the bulky 3,3-dimethylbut-1-en-2-yloxy group.
Phenyltrimethoxysilane: Contains three methoxy groups, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
65335-66-2 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-en-2-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-12(14(2,3)4)15-16(5,6)13-10-8-7-9-11-13/h7-11H,1H2,2-6H3 |
InChI-Schlüssel |
DIBKSZIQWLNSOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)O[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


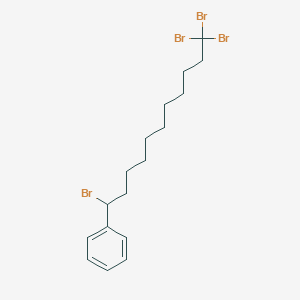
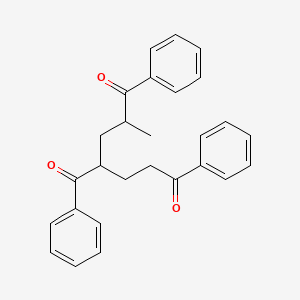
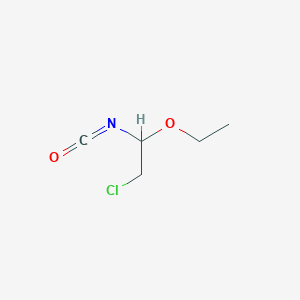
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
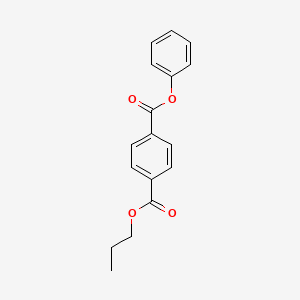
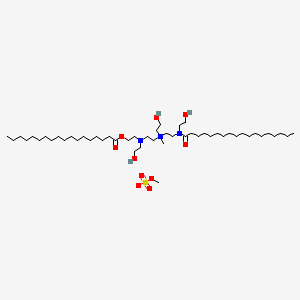

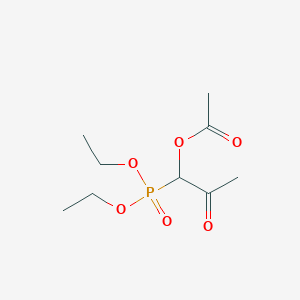
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
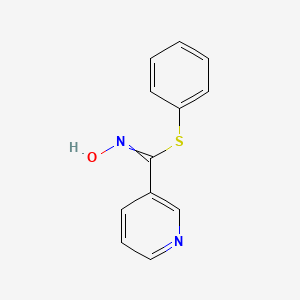

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
